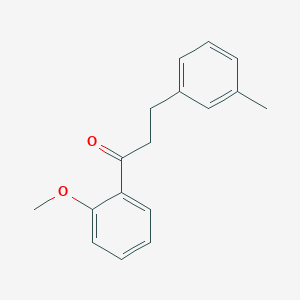

2'-Methoxy-3-(3-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2’-Methoxy-3-(3-methylphenyl)propiophenone” is an organic compound . It is a yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of “2’-Methoxy-3-(3-methylphenyl)propiophenone” can be achieved by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by the reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis

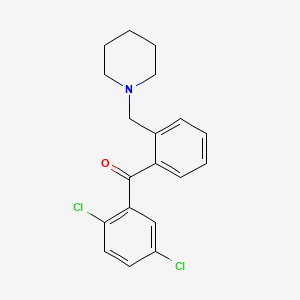

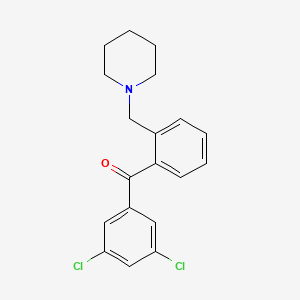

The molecular formula of “2’-Methoxy-3-(3-methylphenyl)propiophenone” is C17H18O2 . The InChI code is 1S/C17H18O2/c1-13-7-3-4-8-14 (13)11-12-16 (18)15-9-5-6-10-17 (15)19-2/h3-10H,11-12H2,1-2H3 .Physical and Chemical Properties Analysis

“2’-Methoxy-3-(3-methylphenyl)propiophenone” is a yellow to yellow-brown liquid . It has a molecular weight of 254.32 .Applications De Recherche Scientifique

Radioactive Organic Compound Synthesis

- Drahowzal and Wiesinger (1971) investigated the synthesis of radioactive organic compounds, specifically focusing on L-3-Methoxy[3H]-ωM-[1-hydroxy-1-phenyl-isopropylamino]-propiophenone hydrochloride. This work contributes to the field of radiochemistry, particularly in the synthesis of radiolabeled compounds for various scientific applications (Drahowzal & Wiesinger, 1971).

Semisynthesis of Natural Compounds

- Joshi, Sharma, and Sinha (2005) reported on the microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones. Their work demonstrates the practicality and efficiency of semisynthetic methods in producing natural compounds, highlighting the potential of these techniques in pharmaceutical and chemical industries (Joshi, Sharma, & Sinha, 2005).

Biomass Proxies and Pyrolysis Studies

- Vane and Abbott (1999) utilized methoxyphenols as proxies for terrestrial biomass in their study of lignin's chemical changes during hydrothermal alteration. This research provides insights into organic geochemistry, particularly in understanding biomass decomposition and transformation processes (Vane & Abbott, 1999).

Synthesis of Rigid Dopamine Congeners

- Bettoni et al. (1986) focused on the synthesis of rigid dopamine congeners, including 2-(p-methoxyphenyl)-3-ethylmorpholine. This study contributes to medicinal chemistry, particularly in the development of dopamine-related pharmaceuticals (Bettoni, Cellucci, Ferorelli, Perrone, & Tortorella, 1986).

Nonlinear Optical Properties

- Naseema et al. (2010) explored the synthesis of hydrazones and their nonlinear optical properties. This research is significant in the field of materials science, particularly for applications in optical devices like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Anticancer Activity

- Sukria et al. (2020) investigated the anticancer activity of a 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound on T47D breast cancer cells. This study adds to the understanding of potential anticancer agents and their efficacy in treating specific cancer types (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2’-Methoxy-3-(3-methylphenyl)propiophenone are currently unknown. This compound is a derivative of propiophenone , which is an aryl ketone

Mode of Action

The mode of action of 2’-Methoxy-3-(3-methylphenyl)propiophenone It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2’-Methoxy-3-(3-methylphenyl)propiophenone may undergo similar reactions.

Biochemical Pathways

The biochemical pathways affected by 2’-Methoxy-3-(3-methylphenyl)propiophenone As a derivative of propiophenone

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKDGNHUACKLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644058 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-37-9 |

Source

|

| Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)